[4-(Dimethylcarbamoyl)-2-methoxyphenyl]boronic acid
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Overview
Description
[4-(Dimethylcarbamoyl)-2-methoxyphenyl]boronic acid is an organic compound with the molecular formula C10H14BNO4. It is a boronic acid derivative, which is known for its utility in various chemical reactions, particularly in the field of organic synthesis. Boronic acids are widely used in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Dimethylcarbamoyl)-2-methoxyphenyl]boronic acid typically involves the reaction of 4-bromo-2-methoxybenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic acid derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
[4-(Dimethylcarbamoyl)-2-methoxyphenyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The methoxy and dimethylcarbamoyl groups can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products
The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), phenols (from oxidation), and various substituted derivatives (from substitution reactions) .
Scientific Research Applications
Chemistry
In chemistry, [4-(Dimethylcarbamoyl)-2-methoxyphenyl]boronic acid is used as a building block for the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the development of pharmaceuticals and agrochemicals .
Biology
In biological research, boronic acids are explored for their potential as enzyme inhibitors. This compound may be investigated for its ability to inhibit proteases or other enzymes involved in disease pathways .
Medicine
In medicine, boronic acid derivatives are studied for their potential therapeutic applications. They are explored as candidates for drug development, particularly in the treatment of cancer and bacterial infections .
Industry
In the industrial sector, this compound is used in the production of advanced materials and polymers. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of [4-(Dimethylcarbamoyl)-2-methoxyphenyl]boronic acid involves its ability to form covalent bonds with target molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, boronic acids can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the dimethylcarbamoyl and methoxy groups.
4-Methoxyphenylboronic Acid: Similar structure but without the dimethylcarbamoyl group.
4-(Dimethylcarbamoyl)phenylboronic Acid: Similar structure but without the methoxy group.
Uniqueness
[4-(Dimethylcarbamoyl)-2-methoxyphenyl]boronic acid is unique due to the presence of both dimethylcarbamoyl and methoxy groups, which can influence its reactivity and interactions with other molecules. These functional groups can enhance its solubility, stability, and specificity in various chemical and biological applications .
Properties
IUPAC Name |
[4-(dimethylcarbamoyl)-2-methoxyphenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4/c1-12(2)10(13)7-4-5-8(11(14)15)9(6-7)16-3/h4-6,14-15H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHYSCGSSDWUFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)N(C)C)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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